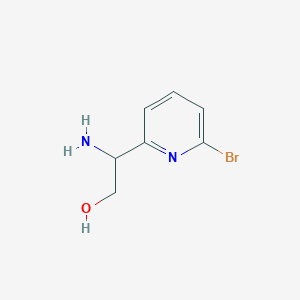![molecular formula C27H39FO6 B12287849 [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)
[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic organic compound with a complex structure It belongs to the class of steroids and is characterized by its multiple functional groups, including hydroxyl, fluoro, and keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Fluorination: Introduction of the fluoro group at the 9th position using reagents like Selectfluor.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions using oxidizing agents such as osmium tetroxide.
Acetylation: Introduction of the hydroxyacetyl group at the 17th position using acetic anhydride.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like PCC (Pyridinium chlorochromate).
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidizing Agents: PCC, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of amino derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated steroids on cellular processes. Its structure allows it to interact with steroid receptors, providing insights into receptor-ligand interactions.
Medicine
Due to its steroidal structure, this compound may have potential applications in the development of anti-inflammatory and immunosuppressive drugs. Its unique functional groups could enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure makes it a valuable intermediate for the production of high-value products.
Mechanism of Action
The mechanism of action of [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with specific molecular targets such as steroid receptors. The fluoro and hydroxyl groups enhance its binding affinity and selectivity, leading to modulation of receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic steroid with anti-inflammatory properties.
Prednisolone: Another synthetic steroid used in the treatment of inflammatory conditions.
Fluocinolone acetonide: A fluorinated steroid used in dermatology.
Uniqueness
The unique combination of functional groups in [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate sets it apart from other steroids. The presence of the fluoro group at the 9th position and the hydroxyacetyl group at the 17th position may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H39FO6 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3 |
InChI Key |
ZQEYXUARKUPLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)
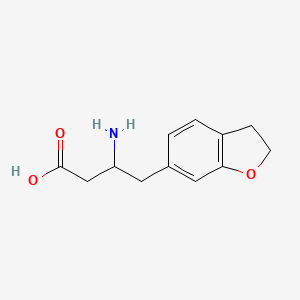


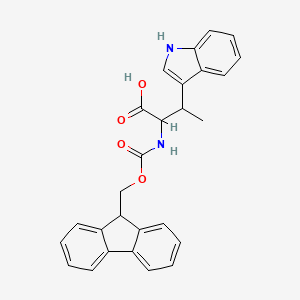
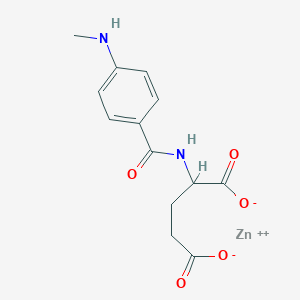



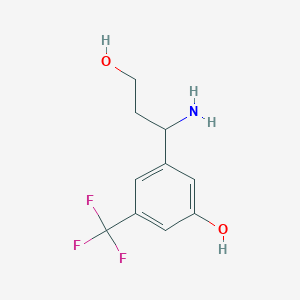
![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)
